molecular formula C18H15F3N6O2 B2701160 N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396800-31-9

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2701160
CAS No.: 1396800-31-9
M. Wt: 404.353
InChI Key: QMVAGYLULVFVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2H-tetrazole core substituted at the 5-position with an N,N-dimethylcarboxamide group. At the 2-position of the tetrazole, a phenyl ring is attached, which is further functionalized with a 2-(trifluoromethyl)benzamido group. Key structural attributes include:

  • Tetrazole ring: A nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility .
  • Trifluoromethyl group: A lipophilic electron-withdrawing substituent that improves membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

N,N-dimethyl-2-[4-[[2-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O2/c1-26(2)17(29)15-23-25-27(24-15)12-9-7-11(8-10-12)22-16(28)13-5-3-4-6-14(13)18(19,20)21/h3-10H,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVAGYLULVFVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzamido Intermediate: This step involves the reaction of 2-(trifluoromethyl)benzoic acid with an amine to form the benzamido intermediate.

    Tetrazole Ring Formation: The benzamido intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Dimethylation: The final step involves the dimethylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and benzamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups are known for their significant biological activities, including antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activities due to its structural components.
  • Antioxidant Activity : Research indicates that tetrazole derivatives can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
  • Anticancer Potential : The compound's unique structure makes it a candidate for studying interactions with enzymes and receptors involved in cancer pathways. Preliminary evaluations have shown promising results in inhibiting cancer cell growth .

Material Science

The compound can be utilized as a building block for synthesizing more complex molecules with specific properties, such as enhanced stability and reactivity. Its unique structural features may lead to the development of new materials with tailored functionalities for industrial applications.

Case Study 1: Anticancer Activity

In a study investigating various derivatives of tetrazole compounds, this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% .

Case Study 2: Enzyme Inhibition

Research on related compounds has demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential neurological applications. The structural similarities suggest that this compound could exhibit similar enzyme inhibitory effects .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzamido and tetrazole groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

Tetrazole vs. Thiophene/Thiazole Derivatives
  • N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide ():
    • Heterocycle : Thiophene (aromatic sulfur-containing ring) linked to a thiazole.
    • Functional groups : Trifluoromethyl and carboxamide.
    • Activity : Exhibits narrow-spectrum antibacterial properties, likely due to thiophene-thiazole synergy .
    • Key difference : The thiophene-thiazole system may engage in π-π stacking distinct from the tetrazole’s hydrogen-bonding capacity.
Tetrazole vs. Triazole Derivatives
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
    • Heterocycle : Triazole with a thione tautomer.
    • Functional groups : Sulfonyl and difluorophenyl groups.
    • Key difference : Triazoles exhibit tautomerism (thione vs. thiol), affecting reactivity and binding modes compared to the static tetrazole core .

Substituent and Pharmacophore Analysis

Trifluoromethyl-Containing Analogs
  • Compound 8 (): Contains a tetrazole-pyrimidine hybrid with a trifluoromethylphenyl group. Similarity: Shared trifluoromethyl and tetrazole motifs.
Carboxamide Derivatives
  • N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)...thiazolecarboxamide ():
    • Similarity : Carboxamide linkage and aromatic substituents.
    • Difference : Thiazole core and hydroxyethyl-piperazine side chain may confer distinct solubility and target selectivity .

Comparative Data Table

Compound Name/Structure Heterocycle Key Substituents Functional Groups Potential Biological Activity
Target Compound Tetrazole 2-(Trifluoromethyl)benzamido, dimethyl Tetrazole, carboxamide Unknown (hypothesized kinase inhibition)
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide Thiophene Trifluoromethyl, phenylthiazole Thiophene, carboxamide Antibacterial
Compound 8 () Tetrazole Trifluoromethylphenyl, pyrimidine Tetrazole, pyrimidine Kinase/Receptor modulation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-triazole-3(4H)-thiones Triazole Phenylsulfonyl, difluorophenyl Triazole, thione Antifungal/Enzyme inhibition

Biological Activity

N,N-Dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

Research indicates that derivatives of tetrazole compounds exhibit significant free radical scavenging activity. A study demonstrated that the compound showed a notable ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated through various in vitro assays. For instance, it was found to inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition was linked to the suppression of the NF-κB signaling pathway, which plays a critical role in inflammation .

Neuroprotective Effects

In models of neurodegenerative diseases, particularly Alzheimer's disease, the compound exhibited neuroprotective properties. It was shown to reduce amyloid-beta aggregation and protect neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests that it may have potential as a therapeutic agent for neurodegenerative disorders .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested against various cell lines. The results indicated significant cytotoxicity against cancer cells, with IC50 values suggesting potent anti-cancer activity. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .

Study 2: Animal Model Trials

In vivo studies using rodent models demonstrated that administration of the compound led to improved cognitive function in scopolamine-induced amnesia models. Behavioral tests indicated enhanced memory retention and learning capabilities, supporting its potential use in treating cognitive impairments associated with aging .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
Antioxidant ActivitySignificant free radical scavenging
Anti-inflammatory ActivityInhibition of NO production
Neuroprotective EffectsReduction of amyloid-beta aggregation
Cytotoxicity in Cancer CellsInduction of apoptosis
Cognitive ImprovementEnhanced memory retention

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving amide coupling and cyclization. For example, analogous carboxamide derivatives are prepared by reacting acyl chlorides with amines in aprotic solvents (e.g., acetonitrile or DMF) under reflux, followed by purification via column chromatography . Key intermediates are characterized using 1H^1H and 13C^{13}C NMR spectroscopy to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR are essential for identifying proton environments, carbon frameworks, and trifluoromethyl group interactions .
  • X-ray crystallography : Single-crystal analysis (using SHELX or ORTEP-III) resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What are the typical biological targets or activities associated with this tetrazole-carboxamide derivative?

  • Methodology : Similar tetrazole derivatives exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. For example, thiazole-carboxamides show activity against anaerobic organisms by targeting pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation . Bioassays (e.g., MIC tests for antimicrobial activity) and molecular docking (using AutoDock Vina) are used to predict binding affinities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in amide coupling.
  • Catalyst selection : Pyridine or triethylamine catalyze acyl chloride reactions, reducing side-product formation .
  • Temperature control : Reflux conditions (e.g., 80°C in acetonitrile) improve cyclization efficiency, monitored via TLC . Statistical tools like Design of Experiments (DoE) can model parameter interactions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodology :

  • Dynamic NMR : Assess conformational flexibility in solution that may differ from solid-state structures .
  • DFT calculations : Compare computed NMR chemical shifts (Gaussian 09) with experimental data to validate tautomeric forms .
  • Complementary techniques : Use IR spectroscopy to confirm hydrogen bonding patterns observed in X-ray structures .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Simulate ligand-receptor binding (e.g., with GOLD or Schrödinger Suite) using crystal structures from the PDB .
  • MD simulations : Run 100 ns trajectories (AMBER or GROMACS) to assess stability of ligand-protein complexes in physiological conditions .
  • QSAR modeling : Develop regression models linking substituent effects (e.g., trifluoromethyl groups) to bioactivity using CODESSA or MOE .

Q. How do structural modifications (e.g., replacing tetrazole with thiadiazole) impact bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., thiazole or oxazole derivatives) and compare IC50_{50} values in enzyme inhibition assays .
  • Electron-withdrawing groups : Introduce substituents (e.g., -CF3_3) to enhance metabolic stability and binding affinity via Hammett analysis .
  • Crystallographic data : Correlate substituent geometry (e.g., dihedral angles) with activity using Mercury software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.